molecular formula C13H14N4O2S B2631871 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 757221-15-1

4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2631871
CAS No.: 757221-15-1
M. Wt: 290.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a sophisticated triazoloquinazolinone derivative that represents a key chemical scaffold in medicinal chemistry and drug discovery research. Compounds within this structural class have been extensively investigated for their potent and selective inhibitory activity against various biological targets. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11126051/ This particular derivative is designed for researchers exploring the modulation of kinase signaling pathways, as similar triazoloquinazolinone structures are known to function as ATP-competitive inhibitors. https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02164 Its core research value lies in its potential application in oncology and inflammatory disease models, where it can be used as a chemical probe to elucidate the role of specific kinases in cell proliferation, apoptosis, and signal transduction. https://www.nature.com/articles/s41573-022-00571-8 The mechanism of action is hypothesized to involve binding to the active site of target kinases, thereby preventing phosphorylation of downstream substrates and disrupting crucial cellular communication. This compound is supplied exclusively for laboratory research to facilitate the development of novel therapeutic agents and to advance the understanding of complex intracellular mechanisms.

Properties

IUPAC Name

4-(3-methoxypropyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-8-4-7-16-11(18)9-5-2-3-6-10(9)17-12(16)14-15-13(17)20/h2-3,5-6H,4,7-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOFGESTKFLRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Final Assembly: The triazole and quinazoline rings are fused together through nucleophilic substitution reactions, often involving thiol groups to introduce the sulfanyl functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

Antihistaminic Activity

Research indicates that derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity. A related compound, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated protective effects against histamine-induced bronchospasm in guinea pigs. This compound was found to be more potent than the standard antihistamine chlorpheniramine maleate while exhibiting lower sedation levels (10% compared to 25%) . This suggests that compounds like 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one could serve as prototypes for developing new antihistamines with improved safety profiles.

Antibacterial Activity

Studies have shown that derivatives of quinazolinones possess notable antibacterial properties. For instance, certain synthesized compounds demonstrated effective inhibition against Proteus vulgaris and Bacillus subtilis, with specific derivatives achieving zones of inhibition exceeding 1 cm . The potential of this compound in this context warrants further investigation into its structure-activity relationship to enhance its antibacterial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process often includes cyclization reactions involving hydrazine derivatives and various electrophiles . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compounds.

Case Study 1: Antihistaminic Efficacy

In a controlled study involving guinea pigs, a series of triazoloquinazolinone derivatives were evaluated for their ability to mitigate histamine-induced bronchospasm. The compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was highlighted for its superior efficacy compared to traditional antihistamines. This study underscores the potential of similar compounds in treating allergic reactions without significant sedation .

Case Study 2: Antibacterial Screening

A systematic screening of synthesized quinazolinone derivatives revealed that certain compounds exhibited strong antibacterial activity against common pathogens. The results indicated that modifications in the molecular structure could enhance antibacterial potency significantly. The findings suggest that further exploration of the sulfanyl group in the triazoloquinazolinone structure could lead to the development of effective antibacterial agents .

Data Table: Summary of Applications

Application TypeCompound TestedActivity ObservedReference
Antihistaminic1-methyl-4-(3-methoxyphenyl)-...Effective against histamine-induced bronchospasm
AntibacterialVarious quinazolinone derivativesInhibition against Proteus vulgaris, Bacillus subtilis

Mechanism of Action

The mechanism of action of 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it induces apoptosis through the activation of caspases and disruption of mitochondrial function .

Comparison with Similar Compounds

Triazoloquinazolinone derivatives exhibit structural and functional diversity based on substitutions at positions 1 and 3. Below is a detailed comparison with key analogues:

Substituent Effects on Pharmacological Activity
Compound Name Substituents (Position) Biological Activity Key Findings Reference
Target Compound 4-(3-Methoxypropyl), 1-SH Not explicitly reported Structural uniqueness suggests potential for CNS or kinase modulation .
4-(3-Ethylphenyl)-1-methyl derivative 4-(3-Ethylphenyl), 1-CH₃ H₁-antihistaminic 74.6% protection against histamine-induced bronchospasm; low sedation (10%) .
1-Substituted-4-phenyl derivatives 4-Phenyl, 1-varied alkyl/aryl H₁-antihistaminic IC₅₀: 1.2–2.8 μM in receptor binding; potency depends on substituent bulk .
4-(4-Fluorobenzyl)-1-[(3-methylbenzyl)sulfanyl] 4-(4-Fluorobenzyl), 1-S-(3-methylbenzyl) Kinase inhibition (Eg5) Structural complexity enhances kinase affinity but may reduce solubility .

Key Insights :

  • Alkyl vs. Aromatic Substituents : The target compound’s 3-methoxypropyl group (alkyl chain) contrasts with phenyl or benzyl groups in analogues. Alkyl chains may improve solubility but reduce receptor binding compared to aromatic groups, as seen in H₁-antihistaminic derivatives .
  • Sulfanyl Group Reactivity : The -SH group at position 1 enables regioselective S-substitution with electrophiles (e.g., alkyl halides), a feature shared with analogues like 4-methyl-1-thioxo derivatives . This reactivity is critical for prodrug design or further functionalization.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Calculated) Water Solubility Key Structural Influence
Target Compound 290.34 ~1.5 (estimated) Moderate (methoxypropyl) 3-Methoxypropyl enhances hydrophilicity .
4-(4-Methoxyphenyl)-1-sulfanyl 324.36 ~2.1 Low Aromatic methoxy group increases LogP .
1-[(4-Fluorophenyl)methylsulfanyl] derivative 446.50 ~3.8 Very low Bulky benzylsulfanyl group reduces solubility .
4-(2-Chlorobenzyl)-1-acyl derivatives ~450–500 ~4.0–5.0 Insoluble Chlorine and acyl groups increase hydrophobicity .

Key Insights :

  • The target compound’s lower molecular weight (290.34 vs. 324–446 g/mol) and methoxypropyl chain suggest better pharmacokinetic profiles than bulkier analogues.
  • LogP Trends : Aromatic substituents (e.g., 4-methoxyphenyl) increase lipophilicity, whereas alkyl chains (e.g., methoxypropyl) balance hydrophilicity .
Therapeutic Potential and Limitations
  • Target Compound : While specific data are lacking, its scaffold is associated with kinase inhibition (Eg5) and antihistaminic activity . The methoxypropyl group may reduce CNS side effects compared to benzyl-substituted analogues .
  • Limitations : Many analogues face challenges in solubility (e.g., 4-(4-fluorobenzyl) derivatives) or synthesis complexity (e.g., multi-step routes for 1-acyl derivatives) .

Biological Activity

The compound 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, focusing on its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C12H15N5OS\text{C}_{12}\text{H}_{15}\text{N}_5\text{OS}

This structure includes a triazole ring fused with a quinazoline moiety, which is known for conferring various pharmacological properties.

Antihistaminic Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant H1-antihistaminic activity . In studies involving guinea pigs, compounds similar to this compound demonstrated protective effects against histamine-induced bronchospasm. For instance, a related compound showed 71.91% protection , comparable to the standard chlorpheniramine maleate (71% protection) with minimal sedation effects (9%) .

Anticancer Activity

The anticancer potential of triazoloquinazolines has been explored in several studies. A set of synthesized derivatives was tested against various human cancer cell lines. Among these, certain compounds demonstrated cytotoxicity comparable to doxorubicin, with IC50 values ranging from 6.12 μM to 9.58 μM across different cell lines (HePG2, MCF-7, PC3, and HCT-116) . The mechanism of action appears to involve inhibition of histone acetyltransferase PCAF, which is crucial for cancer cell proliferation .

Study 1: Antihistaminic Efficacy

In a controlled study on conscious guinea pigs, several triazoloquinazolines were evaluated for their ability to prevent histamine-induced bronchospasm. The results indicated that compounds with structural similarities to this compound provided significant protection and reduced sedation compared to traditional treatments .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of triazoloquinazolines revealed that certain derivatives exhibited potent anticancer properties. For example, compound 21 from the series showed IC50 values that suggest strong activity against various cancer cell lines. This study utilized molecular docking simulations to confirm binding affinities and elucidate mechanisms of action .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50 (μM)Protection (%)Sedation (%)
Triazoloquinazoline AH1-antihistaminicN/A71%30%
Triazoloquinazoline BH1-antihistaminicN/A71.91%9%
Compound 21Anticancer6.12 - 9.58N/AN/A

Q & A

Basic: What are the common synthetic routes for 4-(3-methoxypropyl)-1-sulfanyl-triazoloquinazolin-5-one derivatives?

Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:

  • Step 1 : Reacting a substituted quinazolinone precursor with hydrazine hydrate in n-butanol under reflux to form intermediate hydrazides .
  • Step 2 : Cyclization using agents like KOH or anhydrous potassium carbonate in solvents such as dioxane, followed by acidification (e.g., HCl) to precipitate the product .
  • Purification : Recrystallization from ethanol/benzene or dimethyl sulfoxide/water mixtures .
    Key variables include reaction time (e.g., 39 hours for reflux) and substituent selection at the triazole ring, which influences yield and solubility .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation employs:

  • Spectroscopy : NMR (¹H/¹³C) for functional group identification and IR for vibrational analysis (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths, angles, and packing motifs. For example, triazoloquinazolinones often exhibit planar aromatic systems with intermolecular hydrogen bonding .
  • Elemental analysis : Validates empirical formula (C, H, N, S content) .
    Crystallographic data can be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for cross-validation .

Advanced: How can computational methods predict biological activity and optimize derivatives?

Answer:

  • Molecular docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. Docking scores correlate with antifungal potential .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity and stability .
  • QSAR models : Link substituent effects (e.g., methoxypropyl vs. cycloheptyl groups) to bioactivity. For example, bulkier substituents may enhance membrane penetration .
    Methodological validation requires coupling computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., sulfanyl vs. sulfonyl groups) drastically alter interactions with biological targets .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous), or microbial strains affect activity .
  • Data normalization : Control for purity (e.g., HPLC ≥95%) and quantify cytotoxicity (e.g., MTT assays) to isolate compound-specific effects .
    Systematic meta-analyses comparing substituent libraries (e.g., triazole vs. pyrazole hybrids) can identify trends .

Advanced: What experimental designs are critical for evaluating oxidation/reduction pathways?

Answer:

  • Oxidation : Use H₂O₂ or KMnO₄ in acidic conditions to convert sulfanyl groups to sulfoxides/sulfones. Monitor via TLC or LC-MS .
  • Reduction : Employ NaBH₄/LiAlH₄ to reduce disulfide bonds or nitro groups. Control temperature to avoid over-reduction .
  • Kinetic studies : Track reaction progress using UV-Vis spectroscopy (e.g., absorbance at 270 nm for sulfoxide formation) .
    Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize via XRD to confirm structural changes .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • Lipophilicity : Introduce alkyl chains (e.g., methoxypropyl) to improve LogP values and blood-brain barrier penetration .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Solubility : Incorporate polar substituents (e.g., -OH, -NH₂) or formulate as salts (e.g., HCl) .
    In silico ADMET tools (e.g., SwissADME) predict absorption and toxicity profiles before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.